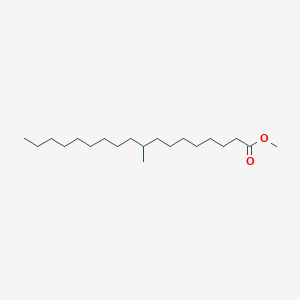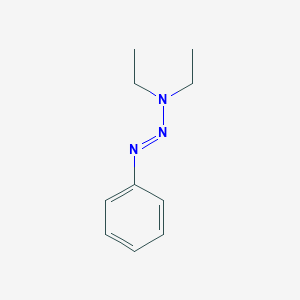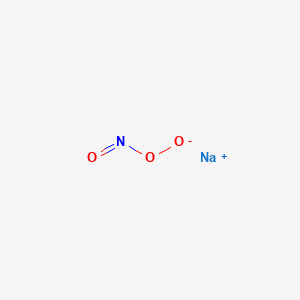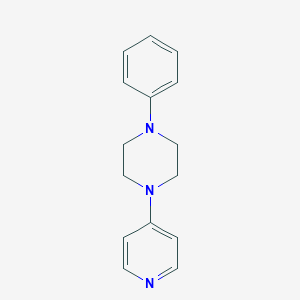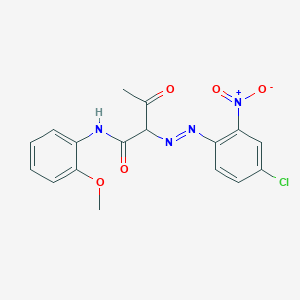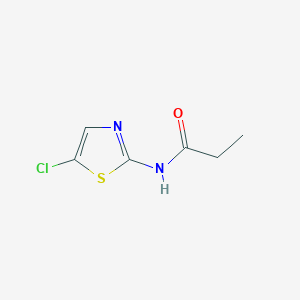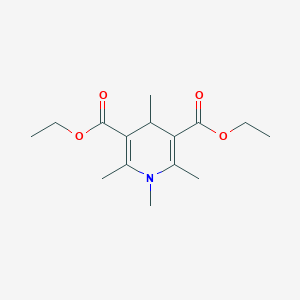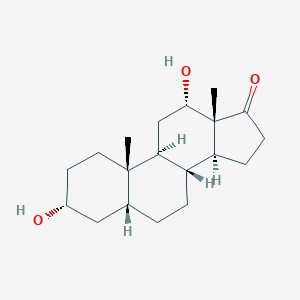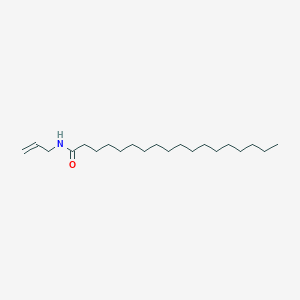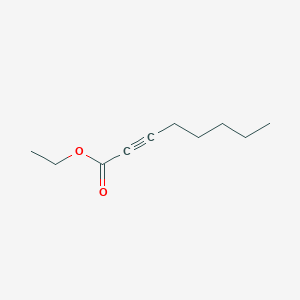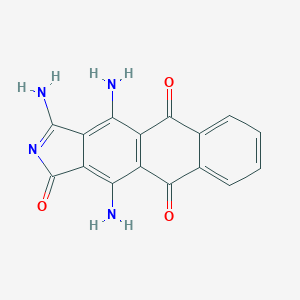
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is commonly referred to as naphthalimide and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound inhibits the replication of viruses and bacteria by interfering with their DNA synthesis.
Effets Biochimiques Et Physiologiques
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been found to have biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. In addition, the compound has been studied for its potential use in OLEDs and OSCs due to its high electron mobility and good charge transport properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- in lab experiments include its potential applications in various fields, such as cancer treatment, antiviral and antibacterial therapies, and organic electronics. The limitations of using the compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-. One direction is to further investigate its potential use in cancer treatment and antiviral and antibacterial therapies. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, research can be conducted to understand the compound's mechanism of action and to develop safer and more effective derivatives of the compound for use in various applications. Finally, research can be conducted to explore the compound's potential use in other fields, such as organic electronics and materials science.
Méthodes De Synthèse
The synthesis of 1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been achieved through various methods. One such method involves the reaction of phthalic anhydride with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 1,2-diaminobenzene with naphthalene-1,4,5,8-tetracarboxylic dianhydride in the presence of a solvent. These methods have been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- has been studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Propriétés
Numéro CAS |
13418-50-3 |
|---|---|
Nom du produit |
1H-Naphth(2,3-f)isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino- |
Formule moléculaire |
C16H10N4O3 |
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
1,4,11-triaminonaphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C16H10N4O3/c17-11-7-8(12(18)10-9(11)15(19)20-16(10)23)14(22)6-4-2-1-3-5(6)13(7)21/h1-4H,17-18H2,(H2,19,20,23) |
Clé InChI |
ZRWPJWRJYCWZGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=NC4=O)N)N |
Autres numéros CAS |
13418-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



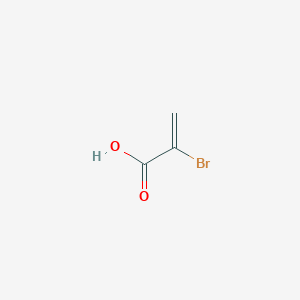
![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
